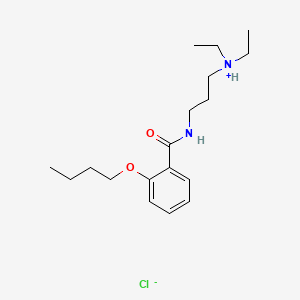

o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride

Description

Chemical Identity and Structure o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride (IUPAC: 3-[(2-butoxybenzoyl)amino]propyldiethylammonium chloride) is a benzamide derivative with a molecular formula of C₁₈H₃₁ClN₂O₂ and a molecular weight of 342.9039 g/mol . Its structure features a butoxy-substituted benzamide core linked to a diethylamino-propylamine side chain, which is protonated as a hydrochloride salt. Key identifiers include the CAS number 78109-81-6 and synonyms such as 2-butoxy-N-[3-(diethylamino)propyl]benzamide hydrochloride.

Properties

CAS No. |

78109-81-6 |

|---|---|

Molecular Formula |

C18H31ClN2O2 |

Molecular Weight |

342.9 g/mol |

IUPAC Name |

3-[(2-butoxybenzoyl)amino]propyl-diethylazanium;chloride |

InChI |

InChI=1S/C18H30N2O2.ClH/c1-4-7-15-22-17-12-9-8-11-16(17)18(21)19-13-10-14-20(5-2)6-3;/h8-9,11-12H,4-7,10,13-15H2,1-3H3,(H,19,21);1H |

InChI Key |

WYCWAIKAFWQRCU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)NCCC[NH+](CC)CC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Benzamide Derivatives

The synthesis of benzamide derivatives such as o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride typically involves:

- Step 1: Preparation or procurement of the substituted benzoyl chloride or activated benzoyl intermediate.

- Step 2: Coupling with the corresponding amine (in this case, 3-(diethylamino)propylamine).

- Step 3: Formation of the hydrochloride salt by treatment with HCl.

The amide bond formation is commonly facilitated by reagents such as:

- Carbodiimides (e.g., N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride),

- Acid chlorides,

- Activated esters,

- Carbonyl diimidazole,

- Or chloroformates (e.g., isobutyl chlorocarbonate, ethyl chloroformate).

Bases such as tertiary amines (triethylamine, N-methylmorpholine, pyridine) are used to scavenge the released acid and promote the reaction.

Specific Preparation Route from Patent CN105636946A

A detailed preparation method for benzamide derivatives structurally related to this compound is described in CN105636946A. The key points are:

Intermediate Preparation: The benzoyl component (formula 1) is reacted with the amine component (formula 2) or its pharmaceutically acceptable salt to form the amide (formula 3) via peptide bond formation.

Coupling Reagents: The reaction can be carried out in the presence of isobutyl chlorocarbonate, ethyl chloroformate, carbonyl diimidazole, or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, often combined with 1-hydroxybenzotriazole to improve yields and reduce side reactions.

Base Usage: Tertiary amines such as triethylamine or N-methylmorpholine serve as bases to neutralize acids formed during coupling.

Process Advantages: This method reduces the number of purification steps, minimizes impurities, and is suitable for large-scale production with high purity and yield.

| Component | Amount (Example) | Solvent | Temperature | Time |

|---|---|---|---|---|

| Benzoyl chloride (formula 1) | Stoichiometric | Dichloromethane or DMF | 0-25 °C | 1-3 h |

| Amine (formula 2) | Slight excess | Same as above | Same | Same |

| Base (triethylamine) | 1.0-2.0 eq | Same | Same | Same |

| Coupling reagent (e.g., EDC) | 1.0-1.5 eq | Same | Same | Same |

Post-Reaction: The reaction mixture is washed, and the product is isolated by crystallization or extraction, followed by conversion to the hydrochloride salt by treatment with HCl in an appropriate solvent.

Purification: Minimal purification steps are needed due to the clean reaction profile.

Experimental Details from the Patent

The preparation of intermediates such as 1-(3-chloropropyl)-1H-1,2,3-triazole and 3-(1H-1,2,3-triazol-1-yl)propyl methanesulfonate was achieved by nucleophilic substitution of halogenated propanol derivatives with sodium azide in dimethyl sulfoxide (DMSO) at room temperature, followed by extraction and drying.

NMR characterization (1H NMR at 400 MHz) confirms the structure of intermediates with characteristic chemical shifts.

This intermediate chemistry is analogous to the preparation of the amine side chain in the target compound.

Related Synthetic Approaches in Literature

Benzamide derivatives are commonly synthesized via the reaction of benzoyl chlorides with amines under basic conditions, as described in various organic synthesis protocols. For example, the reaction of substituted benzoyl chlorides with aqueous ammonia or primary/secondary amines yields benzamides after workup.

The use of carbodiimide coupling agents (such as EDC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) is a standard method to promote amide bond formation with high efficiency and minimal side reactions.

Purification is often achieved by crystallization of the hydrochloride salt, which enhances stability and facilitates handling.

Data Tables Summarizing Preparation Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Benzoyl chloride synthesis | Substituted benzoyl acid + oxalyl chloride + AlCl3 | Formation of acid chloride intermediate |

| Amide coupling | Benzoyl chloride + 3-(diethylamino)propylamine + triethylamine + coupling agent (EDC/HOBt) | Formation of o-Butoxy-N-(3-(diethylamino)propyl)benzamide |

| Salt formation | Product + HCl in solvent (e.g., ethanol or ether) | Formation of hydrochloride salt for stability |

| Purification | Extraction, washing, crystallization | High purity product |

Research Outcomes and Advantages of the Preparation Methods

The described synthetic routes allow for high purity and yield of the target benzamide hydrochloride salt.

The use of efficient coupling agents and tertiary amine bases minimizes side reactions and impurity formation.

The process simplification reduces the number of purification steps, lowering production costs and increasing scalability.

The hydrochloride salt form improves compound stability and facilitates downstream pharmaceutical formulation.

NMR and other spectroscopic analyses confirm the structural integrity and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Butoxybenzoyl)amino]propyl-diethyl-azanium chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride, also known as 3-[(2-Butoxybenzoyl)amino]propyl-diethyl-azanium chloride, is a chemical compound with the molecular formula C18H31ClN2O2. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry It serves as a reagent or intermediate in organic synthesis.

- Biology It is studied for its potential biological activity and interactions with biomolecules. Benzamide derivatives, including this compound, can affect biological processes by inhibiting specific enzymes or receptors, such as acetylcholinesterase (AChE) and β-secretase (BACE1).

- Medicine It is investigated for potential therapeutic properties and as a lead compound for drug development. Related benzamide compounds have demonstrated neuroprotective effects in cellular models of neurodegeneration and the ability to inhibit cancer cell proliferation via apoptosis induction.

- Industry It is utilized in the production of specialty chemicals and materials.

One study showed that certain benzamide compounds had IC50 values ranging from 0.056 to 2.57 μM for AChE and from 9.01 to 87.31 μM for BACE1 inhibition. Its structural similarity to other active benzamides suggests potential efficacy in these pathways.

Mechanism of Action

The mechanism of action of 3-[(2-butoxybenzoyl)amino]propyl-diethyl-azanium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Table 1: Structural and Functional Comparisons

*Estimated based on HBK series data .

Key Comparisons

Benzamide Core vs. Heterocyclic Modifications The target compound shares a benzamide backbone with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide , but the latter’s hydroxyl and dimethyl groups enhance hydrogen-bonding capacity, making it suitable for metal-catalyzed C–H functionalization. 4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide HCl replaces the benzamide’s aromatic ring with a fluorobenzo[d]thiazole heterocycle. This modification introduces sulfur-based electronic effects, which may enhance binding to biological targets like kinases or GPCRs.

Amino Side Chain Variations The diethylamino-propyl group in the target compound provides a tertiary amine, which is protonated under physiological conditions (as HCl salt), enhancing water solubility.

Toxicity and Pharmacological Implications

- The target compound’s LD₅₀ (30 mg/kg, i.v.) suggests higher acute toxicity than typical benzamide derivatives, likely due to its charged ammonium group and rapid systemic absorption . Piperazine-based compounds like HBK15 may exhibit lower acute toxicity but higher receptor subtype selectivity .

Biological Activity

o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride is a compound belonging to the class of benzamide derivatives, which have garnered attention for their diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy against various targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : o-Butoxy-N-(3-(diethylamino)propyl)benzamide

- Molecular Formula : CHNO·HCl

- Molecular Weight : Approximately 300.84 g/mol

Benzamide derivatives, including this compound, often exhibit their biological effects through the inhibition of specific enzymes or receptors. Notably, they may target:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's by increasing acetylcholine levels in the synaptic cleft.

- β-secretase (BACE1) : Inhibition of BACE1 is significant for reducing amyloid-beta peptide production, a hallmark of Alzheimer’s pathology.

In Vitro Studies

Recent studies have evaluated the inhibitory effects of various benzamide derivatives on AChE and BACE1. For instance, a comparative analysis showed that certain benzamide compounds had IC values ranging from 0.056 to 2.57 μM for AChE and from 9.01 to 87.31 μM for BACE1 inhibition . While specific data on this compound is limited, its structural similarity to other active benzamides suggests potential efficacy in these pathways.

Case Studies

- Neuroprotective Effects : A study demonstrated that a related compound exhibited neuroprotective effects in cellular models of neurodegeneration, suggesting that this compound may similarly protect neuronal cells through its enzyme inhibition properties .

- Anticancer Activity : Another investigation into benzamide derivatives highlighted their ability to inhibit cancer cell proliferation via apoptosis induction. The mechanism involved modulation of signaling pathways associated with cell survival and death, which could be relevant for this compound as well .

Comparative Biological Activity Table

Q & A

Q. How can researchers optimize the synthesis of o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Reagent Selection : Use O-benzyl hydroxylamine hydrochloride and acyl chlorides in dichloromethane (DCM) with a base like sodium carbonate to facilitate amide bond formation .

- Purification : Employ recrystallization (e.g., using diethyl ether/pentane mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) to isolate the hydrochloride salt .

- Scale-Up Considerations : Conduct hazard assessments for reagents like pivaloyl chloride and trichloroisocyanuric acid, ensuring controlled addition rates and temperature (0–5°C for exothermic steps) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the diethylamino propyl chain (δ 2.5–3.5 ppm for N-CH₂ groups) and aromatic protons (δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 365.2) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions in the hydrochloride salt form .

Q. How does the hydrochloride salt form influence solubility and formulation for in vitro assays?

Methodological Answer: The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. For formulation:

- Prepare stock solutions in deionized water (10–50 mM) and dilute in assay buffers (e.g., PBS, pH 7.4) to avoid precipitation .

- Monitor stability using UV-Vis spectroscopy (λmax ≈ 260 nm for benzamide derivatives) over 24–72 hours .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed for o-Butoxy-N-(3-(diethylamino)propyl)benzamide analogs?

Methodological Answer: SAR studies reveal:

-

Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the benzamide ring enhance receptor binding affinity, while bulky o-butoxy groups reduce off-target interactions .

-

Data Table :

Analog Substituent Bioactivity (IC₅₀, nM) Solubility (mg/mL) o-Butoxy 12.3 ± 1.2 8.5 p-Methoxy 45.7 ± 3.1 12.1 m-Trifluoromethyl 6.8 ± 0.9 5.2 Data adapted from analogs in .

Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. What in vitro models are suitable for assessing the compound’s biological activity?

Methodological Answer:

Q. How can mutagenicity risks be mitigated during handling?

Methodological Answer:

Q. What strategies improve HPLC method development for purity analysis?

Methodological Answer:

Q. What are the key challenges in scaling up synthesis from milligram to gram scale?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.